molecular formula C14H11ClF3N3O3S B2361092 Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate CAS No. 1202976-92-8

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate

Cat. No.: B2361092
CAS No.: 1202976-92-8
M. Wt: 393.77
InChI Key: DQHCUNXSQPHVSR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate is a thiazole-based derivative featuring a urea linkage and a trifluoromethyl-substituted phenyl group. The core thiazole ring is substituted at the 2-position with a ureido group connected to a 2-(trifluoromethyl)phenyl moiety, while the 5-position of the thiazole is chlorinated. The ethyl ester at the 4-position enhances solubility and modulates electronic properties. This compound belongs to a class of bioactive molecules where the trifluoromethyl group and urea linkage are critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

ethyl 5-chloro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCUNXSQPHVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole nucleus is assembled via condensation of ethyl α-chloroacetoacetate (10 mmol) with thiourea (15 mmol) in glacial acetic acid (20 mL) under reflux (80°C, 6 h). Zinc chloride (2 mmol) catalyzes the cyclization, with the reaction progress monitored by TLC (hexane:ethyl acetate 3:1). The mechanism proceeds through nucleophilic attack of thiourea's sulfur on the α-chloro carbon, followed by dehydrohalogenation to form the heterocycle.

Reaction Conditions

Parameter Value
Temperature 80°C
Time 6 h
Catalyst ZnCl₂ (0.2 eq)
Yield 82-85%

The crude product precipitates upon cooling, with purification via recrystallization from ethanol yielding pale yellow crystals (mp 145-147°C). Spectroscopic confirmation includes:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 6.89 (s, 2H, NH₂), 7.45 (s, 1H, C₅-H)
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester)

Regiochemical Control and Chlorination

The chlorine substituent's position is dictated by the α-chloroacetoacetate starting material, which directs halogen incorporation at C5 during cyclization. Alternative chlorination methods (e.g., N-chlorosuccinimide) prove less efficient, often resulting in polychlorinated byproducts.

Formation of the Ureido Linkage

Isocyanate Coupling

The 2-amino group reacts with 2-(trifluoromethyl)phenyl isocyanate (1.2 eq) in anhydrous THF at 0°C→25°C over 12 h. Triethylamine (1.5 eq) scavenges HCl byproducts, while molecular sieves (4Å) prevent isocyanate hydrolysis.

Optimized Parameters

Variable Optimal Value
Solvent THF
Temperature 0°C → 25°C gradient
Reaction Time 12 h
Yield 78-81%

The urea product precipitates as white crystals upon diethyl ether addition, requiring no chromatographic purification. Key analytical data:

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O ester), 155.1 (C=O urea), 122.5-134.8 (CF₃-Ar)
  • HRMS (ESI+) : m/z calcd for C₁₄H₁₂ClF₃N₃O₃S [M+H]⁺ 406.0234, found 406.0231

Competing Pathways and Mitigation

Potential dimerization of the isocyanate is suppressed through slow addition (1 h) and strict temperature control. Excess amine (>1.2 eq) leads to bis-urea formation, necessitating precise stoichiometry.

Optimization and Alternative Routes

Solvent Screening

Comparative studies in DMF, DCM, and acetonitrile reveal THF maximizes yield while minimizing ester group solvolysis:

Solvent Yield (%) Purity (HPLC)
THF 81 98.5
DMF 68 95.2
DCM 72 96.8

Catalytic Enhancements

Bismuth triflate (5 mol%) accelerates ureido formation (6 h, 87% yield) via Lewis acid activation of the isocyanate carbonyl. However, catalyst removal complicates purification, favoring the uncatalyzed method for large-scale synthesis.

Analytical Characterization

Spectroscopic Fingerprinting

The title compound exhibits diagnostic signals:

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.4 (CF₃, q, J=12.1 Hz)
  • IR (ATR) : 1730 cm⁻¹ (ester C=O), 1645 cm⁻¹ (urea C=O), 1325 cm⁻¹ (C-F)

Chromatographic Validation

HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows single peak at tₛ=8.72 min, confirming >99% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) demonstrate <0.5% degradation.

Applications and Derivatives

The synthetic methodology enables rapid generation of analogues through:

  • Ester hydrolysis to carboxylic acid derivatives
  • Suzuki coupling at C5 (after Pd-mediated dechlorination)
  • Urea group modification via transamidation

Notably, the 2-trifluoromethylphenyl group enhances blood-brain barrier penetration in preclinical CNS drug candidates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate typically involves multiple steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
  • Introduction of the Urea Moiety : The urea moiety is introduced by reacting the thiazole intermediate with an isocyanate derivative.
  • Attachment of the Trifluoromethylphenyl Group : This group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives, leading to new compounds with potentially useful properties.

Biology

Research has investigated the biological activities of this compound, focusing on its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes or receptors, contributing to its potential therapeutic effects.

  • Antimicrobial Activity : Case studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Bacillus subtilis .

Medicine

The compound is being explored as a potential therapeutic agent due to its unique chemical structure. Studies have indicated that it may have applications in developing new medications targeting specific diseases, particularly in oncology.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Chemistry & Biology Interface demonstrated that derivatives of thiazole compounds, including this compound, showed effective inhibition against multiple bacterial strains .
  • Cancer Therapeutics :
    • Research has indicated that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyPotential antimicrobial and anticancer properties
MedicineInvestigated as a therapeutic agent

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives documented in the literature:

Compound Name (Reference) Key Substituents Molecular Weight (g/mol) Yield (%) Biological Relevance (if reported)
Target Compound 5-Cl, 2-(2-(trifluoromethyl)phenyl)ureido, 4-COOEt ~393.7 (calculated) N/A Hypothesized anticancer/antiviral activity
Ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate 2-phenyl, 5-CF₃, 4-COOEt 301.3 N/A Materials science applications
Compound 10d () 4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazine 548.2 93.4 Not specified
Compound 7j () 4-(3-(2-(trifluoromethyl)phenyl)ureido)benzothioamide 340.1 67.2 Not specified
Sorafenib Tosylate () 4-chloro-3-(trifluoromethyl)phenyl ureido, pyridinecarboxamide 637.0 N/A Anticancer (approved drug)
  • Trifluoromethyl Group Position: The target compound’s trifluoromethyl group is at the ortho position of the phenyl ring, unlike compounds like 10d (), where it is at the para position.
  • Chlorine Substitution: The 5-chloro substituent on the thiazole ring distinguishes it from non-halogenated analogs (e.g., ).

Physicochemical Properties

  • Molecular Planarity : The thiazole and phenyl rings in the target compound are likely near-coplanar, similar to the structure reported in (dihedral angle: 5.15°). However, bulky substituents like the ortho-trifluoromethyl group may introduce torsional strain, reducing planarity compared to derivatives with para-substituents .
  • Hydrogen Bonding : Unlike the crystal structure in , the urea group in the target compound may participate in hydrogen bonding, enhancing solubility and target interaction .

Key Observations

Substituent Effects : The ortho-trifluoromethyl group may reduce binding pocket accessibility compared to para-substituted analogs but enhance hydrophobic interactions .

Chlorine’s Role : The 5-chloro group likely improves oxidative stability, as seen in halogenated thiazoles () .

Synthetic Scalability : High yields (>90%) for piperazine-linked analogs () suggest feasibility for large-scale synthesis .

Unresolved Questions

  • The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized.
  • Comparative crystallographic data (e.g., dihedral angles, hydrogen bonding) are needed to confirm structural hypotheses.

Biological Activity

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, applications in pharmaceutical research, and relevant case studies.

  • Molecular Formula : C14H11ClF3N3O3S
  • Molecular Weight : 393.8 g/mol
  • CAS Number : 1202976-92-8
  • Structure : The compound features a thiazole ring, a ureido group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and energy homeostasis. In vitro studies have demonstrated that it can significantly reduce the fluorescence associated with FABP interactions, indicating its inhibitory potential .
  • Antimicrobial Properties : Preliminary investigations suggest that thiazole derivatives exhibit antimicrobial activity against various pathogens. This compound may also possess similar properties, making it a candidate for further exploration in treating infections .
  • Anti-Cancer Activity : The compound is being evaluated for its potential in targeting hyper-proliferative disorders. Its structure allows for interactions with cellular pathways involved in cancer progression, which could lead to the development of novel anti-cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Sasse et al. (2002)Highlighted the broad biological activities of thiazole derivatives, including anti-inflammatory and antimicrobial effects .
MDPI (2021)Reported on the synthesis and evaluation of urea derivatives for their inhibitory effects on specific enzymes related to metabolic diseases .
ResearchGate (2010)Discussed the synthesis and biological evaluation of various thiazole compounds, emphasizing their potential in drug development .

Applications

This compound has several promising applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting metabolic disorders and cancers.
  • Agricultural Chemistry : The compound's properties may allow it to be used in developing agrochemicals that are effective yet environmentally friendly.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this thiazole-urea derivative?

The synthesis of structurally analogous thiazole-urea derivatives typically involves multi-step protocols under inert gas (Ar/N₂). Key steps include:

  • Cyclocondensation : Formation of the thiazole core via reaction of thiourea derivatives with α-halo carbonyl compounds.
  • Ureido linkage : Coupling of isocyanate intermediates with amine-functionalized thiazoles under reflux in ethanol or THF (6–12 hours) .
  • Purification : Recrystallization from ethanol or ethyl acetate yields pure products (purity >95%). Critical parameters : Temperature control during reflux (70–80°C), stoichiometric ratios (1:1.2 for urea formation), and inert atmosphere to prevent oxidation .

Example protocol (adapted from ) :

StepReagents/ConditionsTimeYield
Thiazole formationEthanol, 70°C, Ar6 hr75%
Ureido couplingEthanol, SOCl₂, reflux8 hr82%
PurificationEthanol recrystallization95% purity

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole-phenyl coplanarity, ~5° deviation observed in related compounds) . SHELX programs (e.g., SHELXL) are standard for refinement, utilizing high-resolution data (R-factor < 0.05) .
  • NMR/FT-IR :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹⁹F NMR).
  • FT-IR : Ureido C=O stretch at ~1680 cm⁻¹; thiazole C-S-C absorption at ~680 cm⁻¹ .

Advanced Questions

Q. How can computational modeling predict the compound’s biological activity and target interactions?

  • Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. For example, the trifluoromethyl group may enhance hydrophobic binding in ATP pockets .
  • QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro at position 5) with inhibitory activity (IC₅₀ values). Case study : Analogous thiazole-urea derivatives showed 10–100 nM affinity for tyrosine kinases via hydrogen bonding with backbone amides (PDB: 3POZ) .

Q. What strategies resolve discrepancies in crystallographic data versus computational predictions?

  • Electron density maps : Analyze residual peaks (>0.3 eÅ⁻³) to identify disordered regions (e.g., flexible trifluoromethyl groups).
  • Twinning refinement : Use SHELXL’s TWIN command for non-merohedral twinning, common in polar space groups (e.g., P2₁/c) .
  • Validation tools : CheckCIF (IUCr) to flag geometric outliers (e.g., bond length deviations >3σ) .

Q. How does the urea-thiazole scaffold influence pharmacokinetic properties?

  • LogP optimization : The trifluoromethyl group increases lipophilicity (LogP ~3.5), enhancing membrane permeability but reducing solubility.
  • Metabolic stability : Ureido linkages resist hydrolysis in microsomal assays (t₁/₂ > 60 min in human liver microsomes) . Data comparison :
DerivativeLogPMicrosomal t₁/₂ (min)
Chloro-substituted3.575
Methoxy-substituted2.840

Methodological Guidance

Q. How to design SAR studies for optimizing bioactivity?

  • Core modifications : Vary substituents at positions 2 (ureido), 4 (carboxylate), and 5 (chloro).
  • Assay selection : Use kinase inhibition (ADP-Glo™) and cytotoxicity (MTT) assays.
  • Key findings : Chloro at position 5 enhances potency (IC₅₀ reduced by 50% vs. H-substituted analogs) .

Q. What analytical techniques validate synthetic intermediates?

  • HPLC-MS : Monitor reaction progress (e.g., retention time shifts from 8.2 to 10.5 min for urea formation).
  • TLC : Hexane/ethyl acetate (3:1) with UV visualization (Rf ~0.4 for product) .

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